molecular formula C13H24O2 B087161 Citronellyl propionate CAS No. 141-14-0

Citronellyl propionate

Cat. No. B087161
CAS RN: 141-14-0
M. Wt: 212.33 g/mol
InChI Key: POPNTVRHTZDEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citronellyl propionate is a carboxylic ester . It is a natural product found in Cryptomeria japonica, Pelargonium quercifolium, and other organisms . It is a synthetic flavoring agent that is a moderately stable, colorless liquid of light rose-fruity odor .


Synthesis Analysis

Citronellyl propionate is formed through the esterification of citronellol with propionic acid . This results in a compound with a delightful aroma reminiscent of citrus and floral notes, underscored by a hint of sweetness .


Molecular Structure Analysis

The molecular formula of Citronellyl propionate is C13H24O2 . The IUPAC name is 3,7-dimethyloct-6-enyl propanoate . The molecular weight is 212.33 g/mol .


Chemical Reactions Analysis

The primary chemical reaction involved in the formation of Citronellyl propionate is esterification . In this reaction, citronellol combines with propionic acid to form Citronellyl propionate .


Physical And Chemical Properties Analysis

Citronellyl propionate is practically insoluble in water but is miscible with alcohol . It has a fresh, fruity, rose-like smell . The linear formula is C2H5CO2CH2CH2CH(CH3)CH2CH2CH=C(CH3)2 .

Scientific Research Applications

Fragrance Industry

Citronellyl propionate: is widely used in the fragrance industry due to its pleasant scent profile, which is a blend of citrus and floral notes . It serves as a key ingredient in perfumes, enhancing the vibrancy of floral compositions and contributing to the freshness and uplifting character of fragrances. Its stability and volatility make it an ideal choice for long-lasting scents.

Cosmetic Applications

In cosmetics, citronellyl propionate is employed for its aromatic qualities, adding a sensory dimension to products like lotions, creams, and body sprays . Its aroma adds a subtle yet lingering fragrance that enhances the user experience, and its chemical stability ensures consistency throughout the product’s shelf life.

Pharmaceutical Industry

Citronellyl propionate: finds applications in the pharmaceutical industry due to its organoleptic and biological properties. It is involved in the synthesis of esters through lipase-catalyzed acylation, which is a key process in producing natural esters with potential therapeutic effects .

Food Flavoring

In the food industry, citronellyl propionate is used as a flavoring agent, imparting its distinctive citrus-floral notes to various culinary creations . Its ability to enhance the flavor profile of food products makes it a valuable component in the development of new and improved food items.

Biocatalysis

The compound plays a significant role in biocatalysis, particularly in the production of citronellyl esters. Its production through trans/esterification processes using enzymes like Novozym® 435 demonstrates the efficiency of biocatalytic reactions and the potential for large-scale synthesis of flavor esters .

Flavor and Fragrance Agents

As a concentrated aromatic and flavor ingredient, citronellyl propionate is utilized according to legal and regulatory guidelines in the creation of flavor and fragrance compounds. Its application extends to enhancing the sensory qualities of various consumer products .

Mechanism of Action

Target of Action

Citronellyl propionate is primarily used as a fragrance and flavoring agent .

Mode of Action

As a fragrance, citronellyl propionate’s mode of action involves evoking sensory responses upon inhalation or ingestion. It interacts with olfactory receptors in the nose, triggering neural signals that are interpreted by the brain as a specific scent .

Biochemical Pathways

It is derived from citronellol, a natural compound found in essential oils such as citronella, rose, and geranium . The esterification of citronellol with propionic acid results in the formation of citronellyl propionate .

Pharmacokinetics

The pharmacokinetics of citronellyl propionate are not well-studied. As a fragrance, it is typically applied topically or inhaled, and its absorption, distribution, metabolism, and excretion (ADME) would depend on the route of administration. It is practically insoluble in water but is miscible with alcohol , which may influence its absorption and distribution.

Result of Action

The primary result of citronellyl propionate’s action is the perception of its pleasant, rose-fruity odor . This can enhance the sensory experience of a product, making it more appealing to consumers . In some applications, citronellyl propionate also serves as a mood enhancer, elevating the ambiance of any environment .

Action Environment

The action of citronellyl propionate can be influenced by various environmental factors. For instance, its volatility and stability can affect the intensity and longevity of its scent . Additionally, its solubility properties may impact its efficacy in different formulations .

properties

IUPAC Name

3,7-dimethyloct-6-enyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPNTVRHTZDEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCC(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047187
Record name Citronellyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid/fruity-rosy odour
Record name Citronellyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

miscible with alcohol, most fixed oils; insoluble in water, 1 ml in 4 ml 80% alcohol gives clear soln (in ethanol)
Record name Citronellyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.877-0.886
Record name Citronellyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Citronellyl propionate

CAS RN

141-14-0, 94086-40-5
Record name Citronellyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citronellyl propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-3,7-Dimethyloct-6-enyl propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094086405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Octen-1-ol, 3,7-dimethyl-, 1-propanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Citronellyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citronellyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-3,7-dimethyloct-6-enyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITRONELLYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R1092U7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Citronellyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citronellyl propionate
Reactant of Route 2
Reactant of Route 2
Citronellyl propionate
Reactant of Route 3
Reactant of Route 3
Citronellyl propionate
Reactant of Route 4
Reactant of Route 4
Citronellyl propionate
Reactant of Route 5
Reactant of Route 5
Citronellyl propionate
Reactant of Route 6
Reactant of Route 6
Citronellyl propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.